molecular formula C15H16BrN5 B6460245 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile CAS No. 2549013-90-1

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B6460245
CAS No.: 2549013-90-1
M. Wt: 346.22 g/mol
InChI Key: UKCCSEHLZWVIAA-UHFFFAOYSA-N
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Description

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic molecule featuring a pyridine core substituted with methyl groups at positions 4 and 6, a carbonitrile group at position 3, and an azetidine ring linked to a 4-bromo-1H-pyrazole moiety.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5/c1-10-3-11(2)19-15(14(10)4-17)20-6-12(7-20)8-21-9-13(16)5-18-21/h3,5,9,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCCSEHLZWVIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CC(C2)CN3C=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Pyridine-Carbonitrile Derivatives

2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile Key Features: Shares the 4,6-dimethylpyridine-3-carbonitrile backbone but substitutes the azetidine-pyrazole group with a sulfanyl-linked chlorophenyl-cyano moiety. The chloro substituent may confer distinct electronic effects compared to bromo in pyrazole .

3-{[(3-Chlorophenyl)methyl]sulfanyl}-1-phenyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

  • Key Features : Cyclopentapyridine core with a chlorophenyl-sulfanyl chain.
  • Implications : The fused cyclopentapyridine system increases rigidity, which could affect binding affinity compared to the more flexible azetidine-pyrazole linker in the target compound .

Pyrazole-Containing Hybrids

4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Key Features: Combines pyrazole, pyran, and oxazine rings with a methoxyphenyl group. Implications: The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing bromo group in the target compound. The oxazine ring may enhance metabolic stability .

3-Azido-1-benzyl-1H-pyrazole-4-carbonitrile

  • Key Features : Pyrazole core with azido and benzyl groups.
  • Implications : The azido group introduces reactivity for click chemistry, a feature absent in the target compound. The benzyl group increases steric bulk compared to the azetidine-methylpyridine chain .

Azetidine/Piperidine-Linked Systems

3-(4-[[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile

  • Key Features : Piperidine linker instead of azetidine, with a pyridazine-pyrazole system.
  • Implications : Piperidine’s larger ring size may alter conformational flexibility and binding pocket compatibility compared to azetidine .

Comparison with Analogues :

  • : Uses one-pot multicomponent reactions for pyranopyrazole-carbonitrile synthesis, highlighting efficiency gains that could be adapted for the target compound .
  • : Demonstrates azide-alkyne cycloaddition for pyrazole-carbonitrile derivatives, suggesting alternative functionalization routes .

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